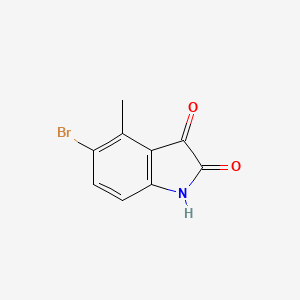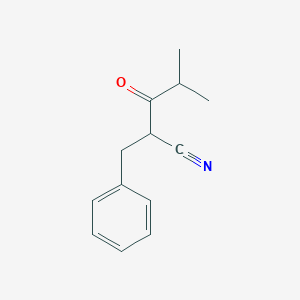
2-Benzyl-4-methyl-3-oxopentanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzyl-4-methyl-3-oxopentanenitrile is an organic compound with the molecular formula C12H13NO. It is a nitrile derivative, characterized by the presence of a benzyl group, a methyl group, and a ketone functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Benzyl-4-methyl-3-oxopentanenitrile can be synthesized through several methods. One common approach involves the reaction of benzyl cyanide with 4-methyl-3-oxopentanoic acid under acidic conditions. The reaction typically requires a catalyst, such as sulfuric acid, and is carried out at elevated temperatures to facilitate the formation of the nitrile group.
Another method involves the use of a Grignard reagent, where benzyl magnesium bromide reacts with 4-methyl-3-oxopentanenitrile in the presence of a suitable solvent like diethyl ether. This method provides a high yield of the desired product under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process typically includes steps such as purification through distillation or recrystallization to obtain a high-purity product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-Benzyl-4-methyl-3-oxopentanenitrile undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the nitrile group to an amine, resulting in compounds like 2-benzyl-4-methyl-3-aminopentane.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, where nucleophiles like hydroxide ions or amines replace the nitrile group, forming various substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Hydroxide ions (OH-), amines (NH2R)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Amines
Substitution: Substituted nitriles, amides
Scientific Research Applications
2-Benzyl-4-methyl-3-oxopentanenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of novel therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 2-Benzyl-4-methyl-3-oxopentanenitrile involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
2-Benzyl-4-methyl-3-oxopentanenitrile can be compared with other similar compounds, such as:
4-Methyl-3-oxopentanenitrile: Lacks the benzyl group, resulting in different reactivity and applications.
2-Benzyl-3-oxopentanenitrile: Similar structure but without the methyl group, affecting its chemical properties and uses.
Benzyl cyanide: A simpler nitrile compound with different reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C13H15NO |
|---|---|
Molecular Weight |
201.26 g/mol |
IUPAC Name |
2-benzyl-4-methyl-3-oxopentanenitrile |
InChI |
InChI=1S/C13H15NO/c1-10(2)13(15)12(9-14)8-11-6-4-3-5-7-11/h3-7,10,12H,8H2,1-2H3 |
InChI Key |
SRPUVKGWIRBDLJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)C(CC1=CC=CC=C1)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


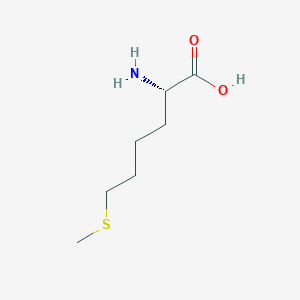

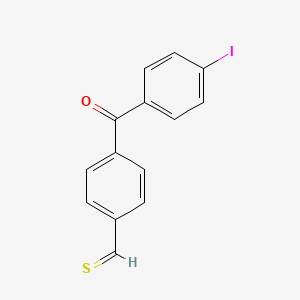
![2-[Butyl(methyl)amino]-2-phenylacetic acid](/img/structure/B13091757.png)
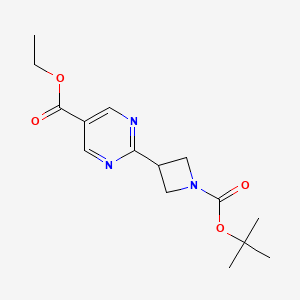


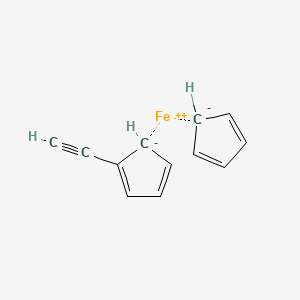
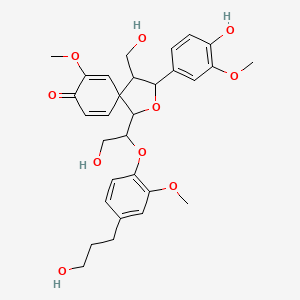

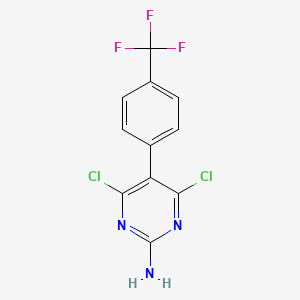
![[1,2,4]Triazolo[5,1-c][1,2,4]triazin-4(8H)-one, 3,8-dimethyl-](/img/structure/B13091785.png)
